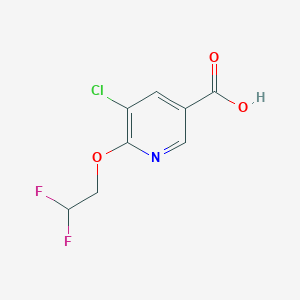

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid

Vue d'ensemble

Description

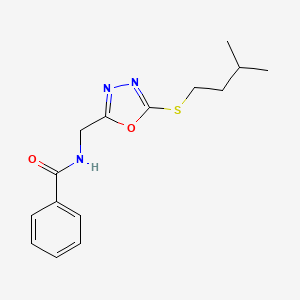

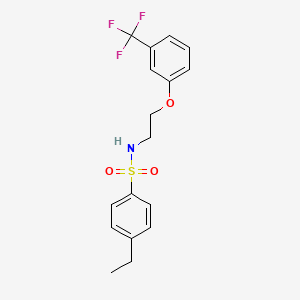

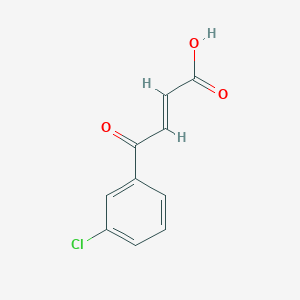

5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . It is a halogenated heterocyclic compound . The compound is a powder in physical form .

Molecular Structure Analysis

The molecular weight of this compound is 237.59 . The InChI code for the compound is1S/C8H6ClF2NO3/c9-5-1-4 (8 (13)14)2-12-7 (5)15-3-6 (10)11/h1-2,6H,3H2, (H,13,14) .

Applications De Recherche Scientifique

Environmental Science Applications

The study by Pan et al. (2018) focuses on the distribution of novel fluorinated compounds, including various perfluoroalkyl ether carboxylic and sulfonic acids, in surface waters across different countries. This research underscores the global dispersal and presence of novel PFASs in the environment, indicating potential environmental persistence and bioaccumulation risks associated with these compounds, including derivatives similar to 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid (Pan et al., 2018).

Materials Science and Coordination Chemistry

In materials science, An et al. (2005) synthesized open-framework polar compounds using pyridine-3-carboxylic acid as a building block, leading to novel rare-earth polyoxometalates. These compounds exhibit unique 3D open frameworks with potential applications in magnetism and catalysis (An et al., 2005).

Chemical Synthesis and Functionalization

Research on the functionalization and synthesis of pyridine derivatives, including compounds similar to this compound, is crucial for developing new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science. Studies by Cottet and Schlosser (2004), Bobbio and Schlosser (2005), and others have explored various methodologies for the selective functionalization and conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids and other derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Cottet & Schlosser, 2004), (Bobbio & Schlosser, 2005).

Propriétés

IUPAC Name |

5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO3/c9-5-1-4(8(13)14)2-12-7(5)15-3-6(10)11/h1-2,6H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVGQDPQPPZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2726513.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2726514.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)

![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)